molecular formula C16H21ClN2 B12222384 2',3',4',9'-Tetrahydrospiro[cyclohexane-1,1'-pyrido[3,4-b]indole] hydrochloride

2',3',4',9'-Tetrahydrospiro[cyclohexane-1,1'-pyrido[3,4-b]indole] hydrochloride

Cat. No.: B12222384
M. Wt: 276.80 g/mol
InChI Key: FYWMIDPVMVGIQF-UHFFFAOYSA-N
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Description

2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride typically involves the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione. This reaction is followed by the transformation of the resulting 2-((2-(1H-indol-3-yl)ethyl)imino)cyclohexanones into the desired spirocyclic compound using the Pictet-Spengler reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit degranulation, which is a process involved in allergic reactions . The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain enzymes and receptors involved in inflammatory and neuroprotective processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane];hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-4-9-16(10-5-1)15-13(8-11-17-16)12-6-2-3-7-14(12)18-15;/h2-3,6-7,17-18H,1,4-5,8-11H2;1H

InChI Key

FYWMIDPVMVGIQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCN2)C4=CC=CC=C4N3.Cl

Origin of Product

United States

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